Cas no 1934670-90-2 (2-(4-fluoro-3-nitrophenyl)propan-2-ol)
2-(4-Fluoro-3-nitrophenyl)propan-2-ol is a fluorinated aromatic compound featuring a nitro substituent and a tertiary alcohol functional group. Its molecular structure, combining electron-withdrawing fluoro and nitro groups with a propan-2-ol moiety, makes it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The presence of the nitro group allows for further functionalization via reduction or substitution reactions, while the fluorine enhances stability and influences electronic properties. The tertiary alcohol group provides a reactive site for derivatization. This compound is valued for its synthetic utility in constructing complex molecules, offering precise control over reactivity and regioselectivity in multi-step transformations.
1934670-90-2 structure
Product Name:2-(4-fluoro-3-nitrophenyl)propan-2-ol
CAS No:1934670-90-2
MF:C7H6FNO3
MW:171.125845432281
CID:4709763
PubChem ID:130872097
Update Time:2025-10-29
2-(4-fluoro-3-nitrophenyl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 4-Fluoro-3-nitrobenzyl alcohol
- (4-fluoro-3-nitrophenyl)methanol
- 4-Fluoro-3-nitrobenzylalcohol
- Benzenemethanol, 4-fluoro-3-nitro-
- 4-Fluoro-3-nitro-benzyl alcohol
- (4-Fluoro-3-nitro-phenyl)-methanol
- PubChem4929
- 3,4-DinitrobenzoicAcid
- 3-Nitro-4-fluorobenzenemethanol
- 4-Fluoro-3-nitrobenzenemethanol
- AB3791
- AM62590
- 2-(4-Fluoro-3-nitrophenyl
- 2-(4-fluoro-3-nitrophenyl)propan-2-ol
-
- Inchi: 1S/C7H6FNO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-3,10H,4H2
- InChI Key: MKWJZTFMDWSRIH-UHFFFAOYSA-N
- SMILES: FC1C=CC(CO)=CC=1[N+](=O)[O-]
Computed Properties
- Exact Mass: 171.03317122 g/mol
- Monoisotopic Mass: 171.03317122 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 66
- Molecular Weight: 171.13
2-(4-fluoro-3-nitrophenyl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1855262-0.05g |
2-(4-fluoro-3-nitrophenyl)propan-2-ol |
1934670-90-2 | 95% | 0.05g |
$182.0 | 2023-09-18 | |
| Enamine | EN300-1855262-0.1g |
2-(4-fluoro-3-nitrophenyl)propan-2-ol |
1934670-90-2 | 95% | 0.1g |
$272.0 | 2023-09-18 | |
| Enamine | EN300-1855262-0.25g |
2-(4-fluoro-3-nitrophenyl)propan-2-ol |
1934670-90-2 | 95% | 0.25g |
$389.0 | 2023-09-18 | |
| Enamine | EN300-1855262-0.5g |
2-(4-fluoro-3-nitrophenyl)propan-2-ol |
1934670-90-2 | 95% | 0.5g |
$613.0 | 2023-09-18 | |
| Enamine | EN300-1855262-1.0g |
2-(4-fluoro-3-nitrophenyl)propan-2-ol |
1934670-90-2 | 95% | 1g |
$785.0 | 2023-06-01 | |
| Enamine | EN300-1855262-2.5g |
2-(4-fluoro-3-nitrophenyl)propan-2-ol |
1934670-90-2 | 95% | 2.5g |
$1539.0 | 2023-09-18 | |
| Enamine | EN300-1855262-5.0g |
2-(4-fluoro-3-nitrophenyl)propan-2-ol |
1934670-90-2 | 95% | 5g |
$2277.0 | 2023-06-01 | |
| Enamine | EN300-1855262-10.0g |
2-(4-fluoro-3-nitrophenyl)propan-2-ol |
1934670-90-2 | 95% | 10g |
$3376.0 | 2023-06-01 | |
| Enamine | EN300-1855262-1g |
2-(4-fluoro-3-nitrophenyl)propan-2-ol |
1934670-90-2 | 95% | 1g |
$785.0 | 2023-09-18 | |
| Enamine | EN300-1855262-5g |
2-(4-fluoro-3-nitrophenyl)propan-2-ol |
1934670-90-2 | 95% | 5g |
$2277.0 | 2023-09-18 |
2-(4-fluoro-3-nitrophenyl)propan-2-ol Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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